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Compound of Interest

Compound Name: (2-Hydroxyethyl)iminodiacetic acid

Cat. No.: B1293583 Get Quote

Introduction to (2-Hydroxyethyl)iminodiacetic
Acid (HEIDA)
N-(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a chelating agent and

an organic building block. It is structurally related to iminodiacetic acid and nitrilotriacetic acid.

[1] As a polyprotic acid, HEIDA can exist in several protonation states depending on the pH of

the solution. The pKa values, which quantify the acidity of the ionizable groups, are critical for

understanding and predicting its behavior in various chemical and biological systems. These

values are essential for applications in coordination chemistry, drug formulation, and

environmental science, as they influence properties such as solubility, lipophilicity, and metal-

binding affinity.[2][3]

Acid Dissociation Constants (pKa) of HEIDA
(2-Hydroxyethyl)iminodiacetic acid has two carboxylic acid groups and a tertiary amine,

leading to distinct protonation steps. The literature reports two primary pKa values

corresponding to the dissociation of the two carboxylic acid protons. The protonation of the

tertiary amine occurs at a lower pH and is often associated with the first pKa value, while the

second deprotonation corresponds to the second carboxylic acid group.

Table 1: Summary of pKa Values for (2-Hydroxyethyl)iminodiacetic Acid
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pKa Value Reported Value
Method of
Determination

Conditions

pKa1 2.2 Experimental 25°C, µ=0.1

pKa2 8.65 Experimental 25°C, µ=0.1

Note: While specific theoretically calculated pKa values for HEIDA are not readily available in

the cited literature, the following sections detail the computational methodologies used to

predict such values.

Methodologies for pKa Determination
The determination of pKa values can be approached through both experimental measurements

and theoretical calculations.

Experimental Protocols
Potentiometric Titration

Potentiometric titration is a standard method for the experimental determination of pKa values.

[4] The protocol involves titrating a solution of the compound with a strong acid or base and

monitoring the pH change.

Detailed Protocol:

Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH

4, 7, and 10).[4]

Sample Preparation: A solution of HEIDA of a known concentration (e.g., 1 mM) is prepared

in purified water. An inert electrolyte, such as 0.15 M potassium chloride, is added to

maintain a constant ionic strength.[4]

Titration: The solution is placed in a thermostatted vessel and purged with an inert gas like

nitrogen to remove dissolved carbon dioxide.[4]

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the

HEIDA solution.
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After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[4]

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The

pKa values are determined from the inflection points of the resulting sigmoid titration curve.

[5]

Theoretical and Computational Protocols
Theoretical pKa prediction offers a powerful alternative to experimental methods, especially for

novel compounds or for high-throughput screening.[3][6] These methods are broadly

categorized into quantum mechanical approaches and empirical or machine learning-based

models.

Quantum Mechanical (QM) Methods

QM methods calculate the pKa from first principles by determining the Gibbs free energy

change of the dissociation reaction.[2]

Workflow for QM-based pKa Prediction:

Structure Optimization: The 3D structures of the protonated and deprotonated forms of

HEIDA are optimized in the gas phase using a suitable level of theory, such as Density

Functional Theory (DFT) with a basis set like B3LYP/6-31+G(d).

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the

optimized structures are true energy minima and to obtain thermal corrections to the Gibbs

free energy.

Solvation Energy Calculation: The free energy of solvation for each species is calculated

using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the

SMD model.[7] This step is crucial as it accounts for the effect of the solvent (typically water).

pKa Calculation: The pKa is calculated using the following thermodynamic relationship:

ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

pKa = ΔG_aq / (2.303 * RT) where ΔG_aq is the Gibbs free energy of dissociation in the

aqueous phase, and G_aq(H⁺) is the solvation free energy of the proton, which is a well-
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established value.

Empirical and Machine Learning Methods

These methods predict pKa based on the chemical structure by leveraging large databases of

experimental pKa values. They often employ Quantitative Structure-Activity Relationship

(QSAR) models.[2]

Workflow for Empirical pKa Prediction:

Descriptor Calculation: The 2D or 3D structure of HEIDA is used to calculate a set of

numerical descriptors that encode its structural and electronic features.

Model Application: These descriptors are fed into a pre-trained statistical or machine learning

model (e.g., support vector machines, neural networks) that has been developed using a

large dataset of molecules with known pKa values.[2]

pKa Prediction: The model outputs the predicted pKa values for the ionizable centers in the

molecule. Commercial software packages like ACD/Labs and ChemAxon utilize these types

of methods.

Visualization of Protonation Equilibria
The protonation and deprotonation of (2-Hydroxyethyl)iminodiacetic acid can be visualized

as a series of equilibria. The following diagram illustrates the different species of HEIDA

present at various pH ranges, corresponding to its pKa values.
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Caption: Protonation equilibria of (2-Hydroxyethyl)iminodiacetic acid (HEIDA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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